molecular formula C22H33N3O6S B2771077 N1-cycloheptyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-28-2

N1-cycloheptyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2771077
M. Wt: 467.58
InChI Key: DFLHJDWSNULJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H33N3O6S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Research on the synthesis of new classes of compounds, such as the study by Sañudo et al. (2006), describes the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions followed by structural characterization, hinting at the interest in developing novel compounds for various applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Chemical Reactivity and Mechanisms

  • Studies on the reactivity of sulfonyl and amidyl groups, as well as the effects of substituents on chemical reactions, provide insights into the manipulation of molecular structures for specific outcomes. For instance, the work by Clark et al. (2014) on the use of N-arylsulfonyl group as a cyclization auxiliary in atom transfer radical cyclization (ATRC) processes showcases the strategic modification of molecules for desired chemical transformations (Clark, Cornia, Felluga, Gennaro, Ghelfi, Isse, Menziani, Muniz-Miranda, Roncaglia, & Spinelli, 2014).

Potential Applications in Material Science and Pharmacology

  • While direct applications of the specified compound in scientific research were not found, related research into sulfonamide and amide functionalities, such as the selective synthesis and potential as COX-2 inhibitors by Hashimoto et al. (2002), indicates the broad interest in these chemical groups for developing materials and therapeutic agents (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

properties

IUPAC Name

N'-cycloheptyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O6S/c1-16-14-18(10-11-19(16)30-2)32(28,29)25-12-7-13-31-20(25)15-23-21(26)22(27)24-17-8-5-3-4-6-9-17/h10-11,14,17,20H,3-9,12-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLHJDWSNULJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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